molecular formula C20H21FN4O B2904215 1-(4-Fluorophenyl)-4-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}piperazine CAS No. 902253-00-3

1-(4-Fluorophenyl)-4-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}piperazine

Cat. No.: B2904215
CAS No.: 902253-00-3
M. Wt: 352.413
InChI Key: QAYLLUUTFOXCAT-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-4-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}piperazine is a complex organic compound characterized by its unique molecular structure. This compound features a fluorophenyl group, a piperazine ring, and an oxadiazole moiety, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the piperazine ring One common approach is the reaction of 4-fluorobenzaldehyde with piperazine under acidic conditions to form the intermediate piperazine derivative

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and the desired purity of the final product. Catalysts and solvents are carefully selected to optimize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of various substituted piperazines or oxadiazoles.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: Used as a building block in the synthesis of more complex molecules.

  • Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

  • Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

This compound is unique due to its specific structural features, such as the fluorophenyl group and the oxadiazole ring. Similar compounds include other fluorophenyl derivatives and oxadiazole-containing molecules. the presence of the piperazine ring and the specific substitution pattern distinguishes this compound from its analogs.

Comparison with Similar Compounds

  • 1-(4-Fluorophenyl)piperazine

  • 1-(4-Methylphenyl)-1,3,4-oxadiazole

  • 4-Fluorobenzaldehyde derivatives

Properties

IUPAC Name

2-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-5-(4-methylphenyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN4O/c1-15-2-4-16(5-3-15)20-23-22-19(26-20)14-24-10-12-25(13-11-24)18-8-6-17(21)7-9-18/h2-9H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAYLLUUTFOXCAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(O2)CN3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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